

Technical Monograph: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

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Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105

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CAS Number: 1200-15-3 Synonyms: 2-(4-Chlorobenzoyloxy)ethanol; Ethylene glycol mono-4-chlorobenzyl ether Molecular Formula: $C_9H_{11}ClO_2$ Molecular Weight: 186.64 g/mol [1]

Executive Summary & Strategic Utility

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a bifunctional organic intermediate characterized by a primary hydroxyl group linked to a 4-chlorophenyl moiety via an ethylene glycol ether bridge. In the pharmaceutical sector, it serves as a critical structural motif and impurity standard for theazole class of antifungals (e.g., Econazole) and certain antihistamines.

Its utility stems from its dual reactivity:

- **The Alcohol Terminus:** Allows for further functionalization (oxidation to acid, conversion to halide, or esterification).
- **The Ether Linkage:** Provides a stable, non-hydrolyzable spacer that modulates lipophilicity and metabolic stability in drug candidates.

This guide details the synthesis, purification, and quality control of CAS 1200-15-3, emphasizing its role as a high-purity building block in medicinal chemistry.

Physicochemical Profiling

The physical data for this compound is often conflated with its solid precursors in literature. Below is the corrected profile based on structural analogs and reliable thermodynamic data.

Property	Value	Technical Note
Appearance	Colorless to pale yellow liquid	May crystallize at low temperatures (supercooled melt).
Boiling Point	108–112 °C @ 0.3 mmHg	High vacuum required for distillation to avoid decomposition.
Density	~1.19 g/cm ³	Denser than water due to halogenation.
Solubility	Soluble in EtOH, DCM, THF	Sparingly soluble in water; lipophilic nature dominates.
Refractive Index	~1.530	Characteristic of chlorinated aromatic ethers.



Critical Insight: Literature citing a melting point of >100°C often confuses this ether with 4-chlorobenzyl alcohol or the bis-alkylated byproduct. Pure CAS 1200-15-3 is a viscous liquid or low-melting solid at ambient conditions.

Synthesis Protocol: Selective Mono-Alkylation

The primary challenge in synthesizing CAS 1200-15-3 is preventing the formation of the bis-ether (1,2-bis((4-chlorobenzyl)oxy)ethane). To achieve high selectivity for the mono-ether, excess ethylene glycol must be used as both reactant and solvent.

Reaction Scheme

The synthesis follows a Williamson ether pathway:

Step-by-Step Methodology

Reagents:

- 4-Chlorobenzyl chloride (1.0 eq)
- Ethylene Glycol (5.0 – 10.0 eq) [Crucial for selectivity]
- Sodium Hydroxide (1.1 eq, pellets or 50% aq. solution)
- Tetrabutylammonium bromide (TBAB) (0.05 eq) [Phase Transfer Catalyst]

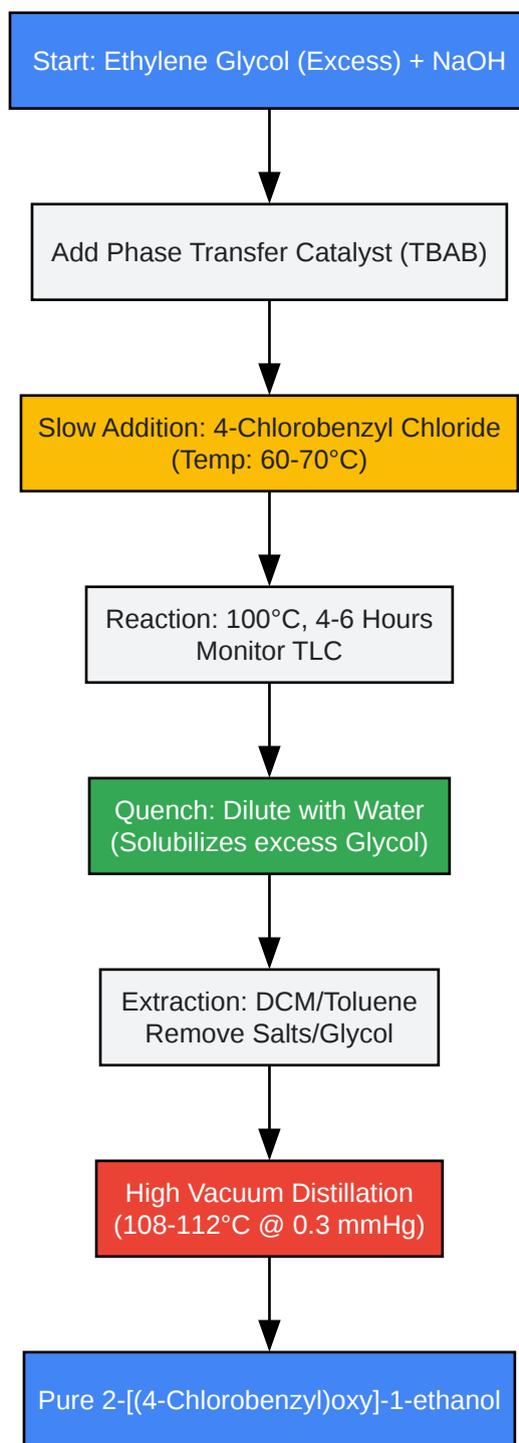
Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
- Alkoxide Formation: Charge ethylene glycol and NaOH. Heat to 60°C and stir for 30 minutes until the base is fully dissolved. Note: Using solid NaOH generates water in situ; if strictly anhydrous conditions are needed, use NaH, though NaOH is sufficient for this substrate.
- Addition: Add TBAB. Then, add 4-chlorobenzyl chloride dropwise over 45 minutes. Maintain internal temperature between 60–70°C.
 - Why? Slow addition keeps the concentration of the alkylating agent low relative to the glycol, favoring mono-substitution.
- Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting chloride () should disappear; the product () will appear.
- Workup:
 - Cool mixture to room temperature.

- Dilute with water (3x reaction volume) to solubilize the excess glycol and salt.
- Extract with Dichloromethane (DCM) or Toluene (3x).
- Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.
- Purification:
 - The crude oil contains the product and small amounts of bis-ether.
 - Distillation: Perform vacuum distillation (0.1–0.5 mmHg). Collect fractions boiling at 108–112°C.

Process Visualization (DOT)



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Figure 1: Synthesis workflow emphasizing the excess glycol strategy to ensure mono-alkylation.

Applications in Drug Development[2][3]

Structural Analog in Antifungals

This compound is a "truncated" analog of the azole antifungal Econazole.

- Econazole Structure: 1-(2-((4-chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole. [2]
- CAS 1200-15-3 Role: It represents the ether linkage formed before the imidazole insertion or as a degradation marker. In analytical development, CAS 1200-15-3 is used to validate HPLC methods, ensuring that the ether bond formation is distinct from unreacted benzyl chloride or hydrolyzed benzyl alcohol.

Linker Chemistry

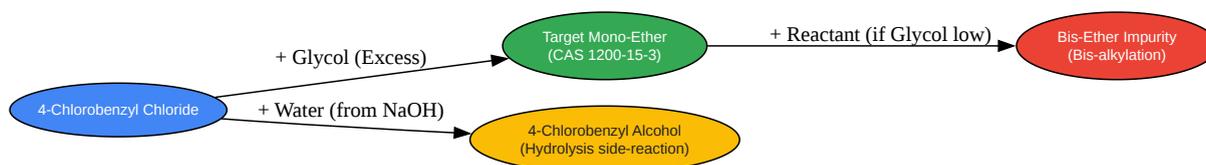
The terminal hydroxyl group allows this molecule to act as a PROTAC linker or a spacer in antibody-drug conjugates (ADCs). The 4-chlorobenzyl group provides a lipophilic "anchor" that can interact with hydrophobic pockets in target proteins (e.g., Histamine H1 receptors), while the ethylene glycol chain provides flexibility.

Quality Control & Analytical Validation

To ensure the material is suitable for pharmaceutical research, the following specifications must be met.

Test	Method	Acceptance Criteria
Identification	¹ H NMR (CDCl ₃)	δ 7.3 (d, 2H), 7.2 (d, 2H), 4.5 (s, 2H, Benzyl), 3.6-3.8 (m, 4H, Glycol).
Purity	HPLC (C18, MeOH/H ₂ O)	> 98.0% (Area %)
Water Content	Karl Fischer	< 0.5%
Residual Solvents	GC-Headspace	DCM < 600 ppm; Toluene < 890 ppm
Bis-Ether Impurity	HPLC	< 1.0% (Critical for downstream yield)

Impurity Pathway Visualization



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Figure 2: Impurity formation pathways. The bis-ether forms if the target product competes with glycol for the alkylating agent.

Safety & Handling (MSDS Summary)

- **Hazards:** Irritant to eyes and skin (H315, H319). The chlorobenzyl moiety suggests potential sensitization.
- **Storage:** Store under inert gas (Nitrogen/Argon) to prevent oxidation of the ether to a peroxide or the alcohol to an aldehyde.

- Spill Response: Absorb with sand/vermiculite. Do not flush into drains; chlorinated compounds are persistent environmental pollutants.

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- To cite this document: BenchChem. [Technical Monograph: 2-[(4-Chlorobenzyl)oxy]-1-ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072105#2-4-chlorobenzyl-oxy-1-ethanol-cas-number-1200-15-3\]](https://www.benchchem.com/product/b072105#2-4-chlorobenzyl-oxy-1-ethanol-cas-number-1200-15-3)

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